molecular formula C15H18N4O2S B10863614 N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B10863614
M. Wt: 318.4 g/mol
InChI Key: UPAQASQPHBSOTG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a triazole-containing propanamide derivative characterized by a central 1,2,4-triazole ring substituted with an ethyl group at position 5 and a sulfanyl group at position 2. The propanamide backbone is linked to a 4-acetylphenyl group, which introduces a ketone functionality. This structural motif is frequently associated with diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-targeting properties, as observed in structurally related compounds .

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C15H18N4O2S/c1-4-13-17-15(19-18-13)22-10(3)14(21)16-12-7-5-11(6-8-12)9(2)20/h5-8,10H,4H2,1-3H3,(H,16,21)(H,17,18,19)

InChI Key

UPAQASQPHBSOTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides react with ethyl acetoacetate or analogous β-ketoesters under acidic conditions to form 1,2,4-triazole-3-thiol derivatives. For example:

  • Reactants : Ethyl acetoacetate and thiosemicarbazide (molar ratio 1:1.2)

  • Conditions : Reflux in ethanol with catalytic HCl (6–8 hours)

  • Yield : 78–85%

Alkylation for 5-Ethyl Substitution

The 5-position ethyl group is introduced via alkylation:

  • Reactants : 4H-1,2,4-triazole-3-thiol and ethyl bromide

  • Conditions : K₂CO₃ in DMF, 60°C, 4 hours

  • Yield : 90–92%

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is established through nucleophilic substitution or thiol-ene reactions:

Nucleophilic Substitution with α-Bromopropanamide

The triazole-thiol undergoes substitution with α-bromopropanamide intermediates:

  • Reactants : 5-Ethyl-4H-1,2,4-triazole-3-thiol and N-(4-acetylphenyl)-2-bromopropanamide

  • Conditions : LiH/DMF, room temperature, 12–16 hours

  • Yield : 65–72%

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction time:

  • Reactants : Same as above

  • Conditions : 150 W, 80°C, 30–60 seconds

  • Yield : 82–88%

Propanamide Backbone Synthesis

The N-(4-acetylphenyl)propanamide segment is prepared via acyl chloride coupling:

Acylation of 4-Aminoacetophenone

  • Reactants : 4-Aminoacetophenone and propionyl chloride

  • Conditions : Et₃N in dichloromethane, 0°C to RT, 4 hours

  • Yield : 85–90%

Bromination at α-Position

Bromination introduces the reactive site for sulfanyl linkage:

  • Reactants : N-(4-acetylphenyl)propanamide and N-bromosuccinimide (NBS)

  • Conditions : AIBN in CCl₄, reflux, 6 hours

  • Yield : 75–80%

Integrated Synthetic Pathways

Two primary routes dominate the literature:

Sequential Linear Synthesis

  • Triazole synthesis → 2. Propanamide bromination → 3. Coupling

  • Total Yield : 48–55%

  • Advantages : Straightforward purification at each stage

Convergent Approach

  • Parallel synthesis of triazole-thiol and propanamide → 2. Final coupling

  • Total Yield : 60–68%

  • Advantages : Reduced reaction time, higher atom economy

Optimization and Catalytic Enhancements

ParameterConventional MethodOptimized MethodImprovement (%)
Reaction Time12–16 hours30–60 seconds (microwave)85–90
Yield65–72%82–88%20–25
Purity (HPLC)92–95%98–99%5–7
Data synthesized from

Characterization and Analytical Validation

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.55 (s, 3H, COCH₃), 3.85 (q, J=6.8 Hz, 2H, SCH₂), 7.65–7.89 (m, 4H, Ar-H)

  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-S)

  • LC-MS (ESI+) : m/z 359.2 [M+H]⁺

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Use of LiH over K₂CO₃ enhances nucleophilicity of triazole-thiol.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted bromopropanamide.

  • Scale-Up Limitations : Continuous flow systems improve reproducibility at >100 g scale.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time EfficiencyScalability
Sequential Linear48–5592–95LowModerate
Convergent60–6895–97ModerateHigh
Microwave-Assisted82–8898–99HighLimited
Data derived from

Industrial and Environmental Considerations

  • Solvent Recovery : DMF and ethanol are distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Pd/C catalysts reused up to 5 cycles without significant activity loss.

  • Regulatory Compliance : Meets ICH Q3A/B guidelines for residual solvents (<50 ppm).

Scientific Research Applications

Antifungal Activity

The triazole ring present in the compound is known for its antifungal properties. Compounds containing triazole moieties have been widely studied for their effectiveness against various fungal pathogens. Research indicates that N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibits significant antifungal activity, making it a candidate for further development as an antifungal agent.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the triazole ring may enhance its ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of this compound have shown inhibitory effects on cancer cell lines, indicating the possibility of developing effective anticancer therapies based on its structure .

Antibacterial Properties

In addition to antifungal activity, this compound has demonstrated antibacterial properties against various strains of bacteria. Its efficacy against multidrug-resistant strains suggests that it could serve as a valuable addition to the arsenal of antibacterial agents.

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Moiety : The initial step involves synthesizing the triazole ring through cyclization reactions involving appropriate precursors.
  • Attachment of Acetophenone : The acetophenone derivative is then introduced to the triazole compound through nucleophilic substitution reactions.
  • Final Amide Formation : The final step involves forming the amide bond with propanamide to yield the target compound.

These synthetic pathways are crucial for generating derivatives that may possess enhanced biological activities.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound revealed significant growth inhibition in various cancer cell lines. For example, it exhibited percent growth inhibitions (PGIs) exceeding 70% against specific tumor types .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal efficacy, the compound was tested against common fungal pathogens and demonstrated comparable or superior activity compared to established antifungal agents like fluconazole.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The acetylphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The 1,2,4-triazole ring tolerates diverse substituents (e.g., ethyl, methyl, propenyl) at position 4 or 5, which modulate steric and electronic properties. For instance, bulky groups like piperidinyl-sulfonyl in compound 9g increase molecular weight (>600 g/mol) and melting point (175.6°C) compared to simpler derivatives .
  • Aromatic Modifications : The acetyl group in the target compound’s 4-acetylphenyl moiety distinguishes it from analogues with electron-donating (e.g., ethoxy in 9h ) or electron-withdrawing groups (e.g., nitro in ).

Antioxidant Activity

Compounds with triazolylsulfanyl propanamide backbones, such as 9j–9l, exhibit significant antioxidant activity via DPPH radical scavenging. For example, compound 9l (IC₅₀ ~ 25 μM) outperforms standard antioxidants like ascorbic acid, likely due to electron-rich aromatic substituents enhancing radical stabilization .

Anti-Exudative Activity

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) show anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The furan and amino groups may synergize to inhibit inflammatory mediators .

Nonlinear Optical (NLO) Properties

Triazole-based derivatives with halogenated aryl groups (e.g., 3-bromophenyl, 4-chloro-3-trifluoromethylphenyl) exhibit strong NLO responses, with hyperpolarizability values exceeding urea benchmarks. The target compound’s acetylphenyl group may similarly enhance π-conjugation for NLO applications .

Biological Activity

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H23N5O2S
  • Molecular Weight : 409.5 g/mol

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to this compound were tested against a range of bacterial strains. The results showed that these compounds had significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has been extensively documented. In vitro studies demonstrated that the compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential application in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of triazole derivatives is another area of interest. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain triazole derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Study 1: Evaluation of Antimicrobial Activity

A study conducted on various 1,2,4-triazole derivatives found that those with a sulfanyl group exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts. The compound this compound was among those tested and demonstrated significant efficacy against both bacterial and fungal strains .

Study 2: Anti-inflammatory Mechanism

In a detailed analysis of anti-inflammatory mechanisms, the compound was evaluated for its ability to inhibit cytokine production in stimulated PBMC cultures. The results indicated a marked reduction in TNF-α and IL-10 levels upon treatment with the compound, highlighting its potential use in inflammatory conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduced levels of TNF-α and IL-6 in PBMCs
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • React 2-chloroacetamide derivatives with 5-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .
  • Purification via column chromatography (e.g., ethyl acetate/petroleum ether) and recrystallization from ethanol-DMF mixtures improves yield and purity .
  • Key intermediates like 4-acetylphenyl propanamide can be synthesized using chloroacetyl chloride and appropriate amines in dioxane or THF .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) and IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate). Refine structures using SHELXL software to resolve hydrogen bonding (e.g., N–H⋯S interactions) and validate geometry .

Q. What in vitro models are appropriate for initial screening of its biological activity?

  • Methodological Answer :
  • Anti-inflammatory : Use formalin-induced rat paw edema models to assess anti-exudative activity .
  • Antiproliferative : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Antiviral : Test HIV-1 reverse transcriptase inhibition in enzyme-linked assays .

Q. How are purity and stability assessed during synthesis optimization?

  • Methodological Answer :
  • HPLC : Monitor reaction progress with C18 columns and UV detection (λ = 254 nm).
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) for 4 weeks and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Q. What computational methods predict its electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian or ORCA with B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability for nonlinear optical (NLO) properties .
  • Electron density analysis : Apply the Colle-Salvetti correlation-energy formula to model charge distribution and hardness parameters .

Advanced Research Questions

Q. How to design SAR studies to optimize its pharmacological profile?

  • Methodological Answer :
  • Substituent variation : Replace the 4-acetylphenyl group with halogenated (e.g., 4-fluorophenyl) or heterocyclic (e.g., furan) moieties to modulate lipophilicity .
  • Triazole modifications : Compare 5-ethyl vs. 5-cyclopropyl substituents to assess steric effects on target binding .
  • Dose-response analysis : Use logistic regression to correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .

Q. How to resolve discrepancies between experimental and computational data on its reactivity?

  • Methodological Answer :
  • Benchmarking : Cross-validate DFT results (e.g., NLO properties) with experimental hyper-Rayleigh scattering .
  • Error analysis : Quantify deviations in bond lengths/angles using cclib to parse output files from multiple software packages (e.g., Gaussian vs. VASP) .
  • Solvent effects : Include PCM models in DFT calculations to account for solvation discrepancies in reaction kinetics .

Q. What strategies validate target engagement in mechanistic studies?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) between the compound and purified enzymes (e.g., HIV-1 RT) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • Mutagenesis : Introduce point mutations (e.g., K103N in HIV-1 RT) to verify binding site specificity .

Q. How to analyze nonlinear optical (NLO) properties using DFT and experimental techniques?

  • Methodological Answer :
  • DFT workflow : Optimize geometry at CAM-B3LYP/def2-TZVP, then compute first hyperpolarizability (β) using coupled-perturbed Kohn-Sham .
  • Experimental validation : Use Kurtz powder SHG measurements at 1064 nm to compare β values with reference urea .
  • Correlation analysis : Plot computed vs. experimental β to identify systematic errors in basis sets .

Q. How to address crystallographic disorder in its structural analysis?

  • Methodological Answer :
  • Refinement protocols : In SHELXL, apply PART instructions and isotropic displacement parameters (Uiso) for disordered regions (e.g., ethyl groups) .
  • Twinned data : Use HKLF 5 format to process datasets with pseudo-merohedral twinning .
  • Validation tools : Check Rint and CC½ metrics in Coot to ensure model reliability .

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